molecular formula C9H9Cl2NO2 B8617308 2-(3,4-Dichloro-phenylamino)-propionic Acid

2-(3,4-Dichloro-phenylamino)-propionic Acid

Cat. No.: B8617308
M. Wt: 234.08 g/mol
InChI Key: SUWRMAZHFSUJCB-UHFFFAOYSA-N
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Description

2-(3,4-Dichloro-phenylamino)-propionic Acid is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

2-(3,4-dichloroanilino)propanoic acid

InChI

InChI=1S/C9H9Cl2NO2/c1-5(9(13)14)12-6-2-3-7(10)8(11)4-6/h2-5,12H,1H3,(H,13,14)

InChI Key

SUWRMAZHFSUJCB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-bromo-3,4-dichlorobenzene (5.10 g, 22.1 mmol), L-alanine (2.96 g, 33.2 mmol) copper(I) iodide (421 mg, 2.21 mmol), tri-potassium phosphate n-hydrate (15.3 g, 66.4 mmol), 2-(dimethylamino)ethanol (5.92 g, 66.4 mmol), and water (22 mL) was heated at 90° C. for 40 h, then poured onto ice water. The pH was set to 6 with 25% aq. HCl solution, and the mixture was extracted with EtOAc. The aqueous phase was acidified to pH 4.5 and extracted with EtOAc. The combined organic layers were dried (MgSO4), filtered, and evaporated. Chromatography (SiO2; EtOAc) afforded the title compound (2.71 g, 53%) as a 60:40 mixture of the (S) and (R) stereoisomers. Light brown solid, MS: 232.1 (M−H)−.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
[Compound]
Name
tri-potassium phosphate n-hydrate
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
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solvent
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0 (± 1) mol
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reactant
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Yield
53%

Synthesis routes and methods II

Procedure details

A mixture of 3,4-dichloroiodobenzene (1.50 g, 5.50 mmol), L-alanine (734 mg, 8.25 mmol), copper(I) iodide, 2-hydroxybenzaldehyde phenylhydrazone (233 mg, 1.10 mmol), tri-potassium phosphate (3.50 g, 16.5 mmol), and N,N-dimethylformamide (8 mL) was stirred at 80° C. for 40 h, then after cooling diluted with water and acidified to pH 3 by addition of 37% aq. HCl solution. The mixture was extracted with EtOAc, the organic phase was washed with brine, dried (MgSO4), filtered, and evaporated. Chromatography (SiO2; EtOAc) afforded the title compound (1.08 g, 67%) as a 71:29 mixture of the (S) and (R) stereoisomers (accordingly, when D-alanine was used instead of L-alanine as starting material, the title compound was obtained as a 29:71 mixture of the (S) and (R) stereoisomers). Brown solid, MS: 232.1 (M−H)−.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step One
Name
tri-potassium phosphate
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Yield
67%

Synthesis routes and methods III

Procedure details

A mixture of 2-(3,4-dichloro-phenylamino)-propionic acid ethyl ester (10.0 g, 38.1 mmol) and LiOH (2.74 g, 114 mmol) in THF/MeOH/water 2:1:1 (100 mL) was heated at reflux for 3 h, then after cooling poured onto water and extracted with TBME. The organic phase was extracted twice with 1 M aq. sodium hydroxide solution. The aqueous phases were combined, acidified to pH 2-3 by addition of 37% aq. HCl solution, and extracted with EtOAc. The organic layer was dried (MgSO4), filtered, and evaporated to produce the title compound (7.32 g, 82%). Light yellow solid, MS: 233.9 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods IV

Procedure details

Alternatively, following General Procedure A above and using 3,4-dichloroaniline (Aldrich) and ethyl pyruvate (Aldrich), N-(3,4-dichlorophenyl)-D,L-alanine ethyl ester was prepared as an oil. The reaction was monitored by tlc on silica gel (Rf=0.4 in 25% EtOAc/Hexanes) and purification was by preparative plate chromatography (silica gel using 25% EtOAc/Hexanes as eluent).
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0 (± 1) mol
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